![molecular formula C13H9F3N2O2S B2801819 {[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}acetic acid CAS No. 506418-83-3](/img/structure/B2801819.png)

{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

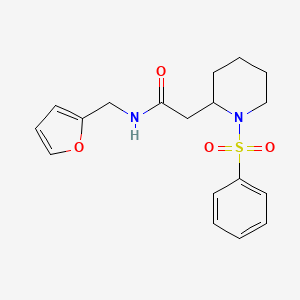

“{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}acetic acid” is a chemical compound with the molecular formula C13H9F3N2O2S and a molecular weight of 314.29 . It is used for proteomics research .

Synthesis Analysis

While specific synthesis methods for “{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}acetic acid” were not found, pyrimidine derivatives containing an amide moiety have been synthesized for antifungal activities . The synthesis of these compounds involves various chemical reactions and techniques .Molecular Structure Analysis

The molecular structure of “{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}acetic acid” consists of a pyrimidine ring attached to a phenyl ring and a trifluoromethyl group . The exact structure can be represented by the SMILES notation: C1=CC=C(C=C1)C2=CC(NC(N2)SCC(O)=O)C(F)(F)F .Aplicaciones Científicas De Investigación

Fluorescence Binding Studies

- Synthesis and Binding Analysis : Novel p-hydroxycinnamic acid amides, including derivatives related to the specified chemical, were synthesized and their interactions with bovine serum albumin (BSA) were investigated through fluorescence and UV–vis spectral studies (Meng et al., 2012).

Synthesis and Characterization

- Pyrimidine-Based 3,4-Dihydropyrimidine-2(1H)-thione Derivatives : Pyrimidine, an essential component of nucleic acids, has potential applications in AIDS chemotherapy. This study focuses on cost-effective synthesis of novel pyrimidine scaffolds (Ajani et al., 2019).

Pharmacological and Biological Screening

- Novel Pyrimidine Derivatives Synthesis : A series of new pyrimidine derivatives were synthesized and screened for anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. Some compounds exhibited significant activities (Bhat et al., 2014).

Hypolipidemic Activity

- Novel Acetic Acid Derivatives Synthesis : A series of new 2‐(4‐(2‐amino‐6‐(4‐substituted phenyl) pyrimidin‐4‐yl)‐2‐substituted phenoxy) acetic acid derivatives were synthesized and evaluated for in vivo hypolipidemic activity in rats (Mokale et al., 2012).

Anti-Inflammatory Activity

- Synthesis and Activity Evaluation : A series of acetic acid derivatives were synthesized and their in vivo anti-inflammatory activities were evaluated, showing moderate activity (Bahekar & Shinde, 2004).

Bioactivation and Metabolic Studies

- Cytochrome P450 Bioactivation : The study investigates the bioactivation of compounds containing a terminal phenyl acetylene group, revealing formation of a benzaldehyde product and other oxidation products (Subramanian et al., 2011).

Synthesis of Novel Heterocyclic Compounds

- Heterocyclic Chalcone Derivatives : The research discusses the synthesis and properties of novel heterocyclic chalcone derivatives containing a thieno[2,3-d]pyrimidine-based chromophore, applied to polyester fibers (Ho & Yao, 2013).

Optical Exploration

- Structural and Optical Analysis : The study explores the electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives, finding promising applications in medicine and nonlinear optics (Hussain et al., 2020).

Propiedades

IUPAC Name |

2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O2S/c14-13(15,16)10-6-9(8-4-2-1-3-5-8)17-12(18-10)21-7-11(19)20/h1-6H,7H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCPLVXZOVIARQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,8-Dioxaspiro[4.5]dec-3-ene](/img/structure/B2801738.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(2-methoxyphenyl)ethanone hydrochloride](/img/structure/B2801739.png)

![N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B2801740.png)

![Tert-butyl (1R,4S,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2801746.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-nitrobenzamide](/img/structure/B2801747.png)

![1-Benzoyl-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2801750.png)

![3,6-dichloro-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]pyridine-2-carboxamide](/img/structure/B2801752.png)

![Methyl 7-cyano-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B2801753.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2801755.png)

![4-(morpholinosulfonyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2801756.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2801758.png)